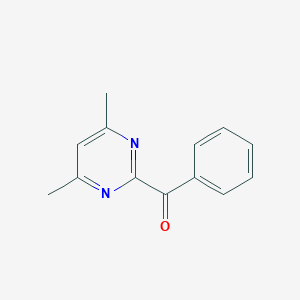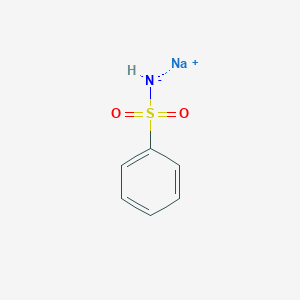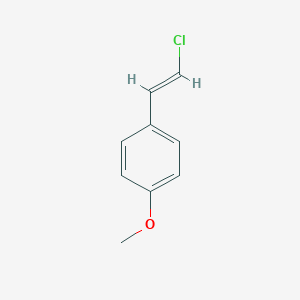![molecular formula C8H16N2S4 B231143 Methyl 4-{[(methylsulfanyl)carbothioyl]amino}butyldithiocarbamate](/img/structure/B231143.png)
Methyl 4-{[(methylsulfanyl)carbothioyl]amino}butyldithiocarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-{[(methylsulfanyl)carbothioyl]amino}butyldithiocarbamate, also known as Metam sodium, is a highly effective soil fumigant used in agriculture to control soil-borne pathogens, nematodes, and weeds. It is a water-soluble compound that rapidly decomposes in soil to release methyl isothiocyanate, which is toxic to plant pathogens and pests. The compound has been extensively studied for its chemical properties, synthesis methods, and applications in scientific research.
Wirkmechanismus
Methyl 4-{[(methylsulfanyl)carbothioyl]amino}butyldithiocarbamate sodium works by releasing methyl isothiocyanate in soil, which acts as a potent fumigant against soil-borne pathogens and pests. The compound penetrates the cell walls of microorganisms and disrupts their metabolic processes, leading to cell death. The mechanism of action of metam sodium is similar to that of other dithiocarbamate compounds, which are widely used as fungicides and pesticides.
Biochemische Und Physiologische Effekte
Methyl 4-{[(methylsulfanyl)carbothioyl]amino}butyldithiocarbamate sodium has been shown to have minimal toxicity to humans and animals when used according to recommended guidelines. However, exposure to high concentrations of the compound can cause respiratory and skin irritation. The compound is rapidly metabolized in soil and does not persist in the environment, making it a safe and effective choice for soil fumigation.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 4-{[(methylsulfanyl)carbothioyl]amino}butyldithiocarbamate sodium has several advantages for use in laboratory experiments. It is a highly effective soil fumigant that can control a wide range of soil-borne pathogens and pests. It is also relatively inexpensive and easy to use. However, the compound can be hazardous if not handled properly, and its use is regulated by government agencies to ensure safe and responsible use.
Zukünftige Richtungen
There are several future directions for research on metam sodium. One area of focus could be on developing new synthesis methods that are more cost-effective and environmentally friendly. Another area of focus could be on optimizing the use of metam sodium in agriculture to reduce its impact on the environment and human health. Additionally, research could be conducted on the potential use of metam sodium in other fields, such as medicine and biotechnology.
Synthesemethoden
Methyl 4-{[(methylsulfanyl)carbothioyl]amino}butyldithiocarbamate sodium is synthesized by the reaction of carbon disulfide with methylamine in the presence of sodium hydroxide. The reaction produces sodium N-methyl dithiocarbamate, which is then converted to metam sodium by reaction with sodium hypochlorite. The synthesis process is relatively simple and cost-effective, making metam sodium a popular choice for soil fumigation in agriculture.
Wissenschaftliche Forschungsanwendungen
Methyl 4-{[(methylsulfanyl)carbothioyl]amino}butyldithiocarbamate sodium has been widely used in scientific research for its potent antimicrobial and antifungal properties. It has been shown to effectively control soil-borne pathogens such as Fusarium oxysporum, Pythium spp., and Rhizoctonia solani. It has also been used to control parasitic nematodes such as Meloidogyne spp. and Pratylenchus spp. in agricultural soils.
Eigenschaften
Produktname |
Methyl 4-{[(methylsulfanyl)carbothioyl]amino}butyldithiocarbamate |
|---|---|
Molekularformel |
C8H16N2S4 |
Molekulargewicht |
268.5 g/mol |
IUPAC-Name |
methyl N-[4-(methylsulfanylcarbothioylamino)butyl]carbamodithioate |
InChI |
InChI=1S/C8H16N2S4/c1-13-7(11)9-5-3-4-6-10-8(12)14-2/h3-6H2,1-2H3,(H,9,11)(H,10,12) |
InChI-Schlüssel |
SHGZSKNMOVQHCB-UHFFFAOYSA-N |
SMILES |
CSC(=S)NCCCCNC(=S)SC |
Kanonische SMILES |
CSC(=S)NCCCCNC(=S)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![1'-Phenylspiro[cyclohexane-1,3'-indole]-2'-one](/img/structure/B231095.png)
![5(4H)-Isoxazolone, 4-[(4-methoxyphenyl)methylene]-3-methyl-](/img/structure/B231101.png)


![6-Methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine](/img/structure/B231110.png)


